molecular formula C20H21N3O4S B2431789 N-(2-cyanophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 397280-36-3

N-(2-cyanophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Cat. No.: B2431789
CAS No.: 397280-36-3
M. Wt: 399.47
InChI Key: UXZVYXWVGNZZJW-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a cyanophenyl group and a dimethylmorpholino sulfonyl substituent, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

    Formation of the Cyanophenyl Intermediate: This step involves the nitration of a suitable aromatic compound followed by reduction to form the corresponding amine. The amine is then converted to the cyanophenyl derivative through a Sandmeyer reaction.

    Preparation of the Benzamide Core: The benzamide core is synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Dimethylmorpholino Sulfonyl Group: The final step involves the sulfonylation of the benzamide core with a dimethylmorpholino sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyanophenyl group, converting it to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-(2-cyanophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)aniline
  • N-(2-cyanophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)phenol
  • N-(2-cyanophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzoic acid

Uniqueness

N-(2-cyanophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or binding affinity, making it particularly valuable in certain applications.

Properties

IUPAC Name

N-(2-cyanophenyl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-14-12-23(13-15(2)27-14)28(25,26)18-9-7-16(8-10-18)20(24)22-19-6-4-3-5-17(19)11-21/h3-10,14-15H,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZVYXWVGNZZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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